5-(2-Naphthyl)-1H-pyrazol-3-amine
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Overview
Description
The compound "5-(2-Naphthyl)-1H-pyrazol-3-amine" is a derivative of the 1-arylpyrazole class, which has been studied for its potential pharmacological activities, particularly as σ(1) receptor antagonists. These compounds have shown promise in various models of neuropathic pain and have been evaluated for their selectivity and activity in binding assays .
Synthesis Analysis
The synthesis of related 1-arylpyrazole derivatives involves multicomponent reactions and condensation processes. For instance, a multicomponent strategy has been employed to create pentacyclic pyrazole-fused naphtho[1,8-fg]isoquinolines, which involves the cleavage of two carbon-carbon bonds under transition-metal-free conditions . Similarly, novel pyrazolo[3,4-b]pyridine products have been synthesized through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, yielding good to excellent yields . These methods highlight the versatility and efficiency of synthesizing complex pyrazole-containing compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of a pyrazolone derivative with a naphthylamino group has been determined, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These structural analyses are crucial for understanding the conformation and potential interactions of the compounds within biological systems.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been explored in various chemical reactions. Domino reactions involving arylglyoxals and pyrazol-5-amines have led to the selective formation of pyrazolo-fused heterocycles, such as 1,7-naphthyridines, 1,3-diazocanes, and pyrroles . These reactions demonstrate the potential of pyrazole derivatives to undergo complex transformations, resulting in diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-arylpyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The pharmacological profile of compound 28, a closely related compound to "5-(2-Naphthyl)-1H-pyrazol-3-amine," has been characterized by its high activity in neurogenic pain models and favorable physicochemical, safety, and ADME properties, leading to its selection as a clinical candidate . These properties are essential for the development of new therapeutic agents.
Scientific Research Applications
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Supramolecular Crystal Networks
- Field : Chemistry .
- Application : Naphthyl groups are widely used as building blocks for the self-assembly of supramolecular crystal networks .
- Method : Host–guest complexation of cucurbit[8]uril (Q[8]) with two guests NapA and Nap1 in both aqueous solution and solid state has been fully investigated .
- Results : Experimental data indicated that double guests resided within the cavity of Q[8], generating highly stable homoternary complexes .
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Synthesis of Heterocycles
- Field : Organic Chemistry .
- Application : 2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations .
- Method : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
- Results : These reactions lead to several organic molecules with potent biological properties .
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Raw Material and Intermediate in Organic Synthesis
Future Directions
properties
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCDCBGMJMROZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395971 |
Source
|
Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Naphthyl)-1H-pyrazol-3-amine | |
CAS RN |
209224-90-8 |
Source
|
Record name | 5-(2-Naphthalenyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209224-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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